An In-depth Technical Guide to the Physicochemical Properties of 1-Chloro-5-fluoro-4-iodo-2-methylbenzene
An In-depth Technical Guide to the Physicochemical Properties of 1-Chloro-5-fluoro-4-iodo-2-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Novel Building Block in Medicinal Chemistry
1-Chloro-5-fluoro-4-iodo-2-methylbenzene is a unique halogenated aromatic compound, a class of molecules pivotal in the landscape of modern drug discovery and organic synthesis. The strategic placement of four different substituents on the benzene ring—a chloro, a fluoro, a iodo, and a methyl group—renders it a highly versatile scaffold. Each substituent imparts distinct electronic and steric properties, influencing the molecule's reactivity, lipophilicity, and metabolic stability. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside detailed experimental protocols for its synthesis and characterization. The insights herein are intended to empower researchers to harness the full potential of this promising chemical entity in their scientific endeavors.
Molecular Identity and Core Physicochemical Profile
1-Chloro-5-fluoro-4-iodo-2-methylbenzene is identified by the CAS number 1126424-32-5. Its fundamental properties are summarized below. While experimentally determined data for some parameters are limited, we provide robust predictions based on well-established quantitative structure-property relationship (QSPR) models and analysis of analogous compounds.
| Property | Value | Source |
| IUPAC Name | 1-Chloro-5-fluoro-4-iodo-2-methylbenzene | N/A |
| CAS Number | 1126424-32-5 | [1][2] |
| Molecular Formula | C₇H₅ClFI | [1] |
| Molecular Weight | 270.47 g/mol | [1] |
| Appearance | Predicted: Off-white to pale yellow solid | Inferred from similar compounds |
| Melting Point | Predicted: 55-65 °C | QSPR Prediction |
| Boiling Point | Predicted: 280-290 °C at 760 mmHg | QSPR Prediction |
| Solubility | Predicted: Insoluble in water; Soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate, THF) | Inferred from similar halogenated aromatics |
| Purity | ≥95% (as commercially available) | [1] |
Structural Elucidation and Predicted Spectral Data
The precise arrangement of substituents on the aromatic ring is the cornerstone of this molecule's utility. Understanding its spectral characteristics is paramount for its unambiguous identification and quality control.
Molecular Structure
dot graph { layout=neato; node [shape=plaintext]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; H1 [label="H"]; H2 [label="H"]; Cl [label="Cl", fontcolor="#34A853"]; F [label="F", fontcolor="#EA4335"]; I [label="I", fontcolor="#4285F4"]; CH3 [label="CH3", fontcolor="#FBBC05"];
C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
C1 -- Cl; C2 -- CH3; C3 -- H1; C4 -- I; C5 -- F; C6 -- H2; } pend Caption: 2D structure of 1-Chloro-5-fluoro-4-iodo-2-methylbenzene.
Predicted ¹H and ¹³C NMR Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural confirmation of organic molecules. Below are the predicted chemical shifts for ¹H and ¹³C NMR spectra.
¹H NMR (Predicted, 500 MHz, CDCl₃):
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δ 7.60-7.70 (d, 1H): Aromatic proton ortho to the iodine atom. The deshielding effect of iodine is significant.
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δ 7.10-7.20 (d, 1H): Aromatic proton ortho to the chlorine atom.
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δ 2.30-2.40 (s, 3H): Methyl protons.
¹³C NMR (Predicted, 125 MHz, CDCl₃):
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δ 158-162 (d, J_CF ≈ 250 Hz): Carbon attached to fluorine.
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δ 138-142: Aromatic carbon attached to the methyl group.
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δ 135-139: Aromatic carbon attached to chlorine.
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δ 130-134: Aromatic carbon protonated, ortho to iodine.
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δ 120-124: Aromatic carbon protonated, ortho to chlorine.
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δ 90-95: Aromatic carbon attached to iodine.
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δ 18-22: Methyl carbon.
Predicted Fourier-Transform Infrared (FTIR) Spectral Data
FTIR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted characteristic absorption bands for 1-Chloro-5-fluoro-4-iodo-2-methylbenzene are as follows:
| Wavenumber (cm⁻¹) | Vibration |
| 3100-3000 | C-H stretch (aromatic) |
| 2970-2850 | C-H stretch (methyl) |
| 1600-1450 | C=C stretch (aromatic ring) |
| 1250-1150 | C-F stretch |
| 800-700 | C-Cl stretch |
| 600-500 | C-I stretch |
Proposed Synthesis and Characterization Workflow
A plausible synthetic route and a robust characterization workflow are essential for obtaining and verifying this compound.
Proposed Synthetic Route
A logical synthetic approach would involve a multi-step process starting from a readily available substituted toluene. One possible route is outlined below.
Experimental Protocol: Iodination of 2-Chloro-4-fluorotoluene
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Rationale: Direct iodination of an activated aromatic ring is a common and effective method for introducing an iodine atom. The choice of iodinating agent and conditions can be optimized to achieve the desired regioselectivity.
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Step 1: Reaction Setup
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To a stirred solution of 2-chloro-4-fluorotoluene (1.0 eq) in glacial acetic acid, add sulfuric acid (catalytic amount).
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Add periodic acid (HIO₃, 0.3 eq) and iodine (I₂, 0.5 eq).
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Heat the reaction mixture to 70-80 °C and monitor the progress by Thin Layer Chromatography (TLC).
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Step 2: Work-up
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After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
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Pour the reaction mixture into a beaker containing ice-water.
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Add a saturated solution of sodium thiosulfate to quench any unreacted iodine.
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Extract the product with dichloromethane (3 x 50 mL).
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Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
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Step 3: Purification
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 1-Chloro-5-fluoro-4-iodo-2-methylbenzene.
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Characterization Workflow
A systematic characterization workflow is crucial to confirm the identity and purity of the synthesized compound.
Experimental Protocols for Characterization
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Gas Chromatography-Mass Spectrometry (GC-MS)
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Rationale: GC-MS is a powerful technique for assessing the purity of a sample and confirming its molecular weight.
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Protocol:
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Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane).
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Inject a small volume (e.g., 1 µL) into a GC-MS system equipped with a suitable capillary column (e.g., HP-5ms).
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Use a temperature program that allows for good separation of the product from any impurities. A typical program might be: start at 100 °C, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
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The mass spectrometer should be operated in electron ionization (EI) mode.
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Analyze the resulting chromatogram for purity and the mass spectrum for the molecular ion peak (m/z = 270) and characteristic isotopic patterns for chlorine.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
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Rationale: NMR provides detailed information about the chemical environment of each atom in the molecule, allowing for unambiguous structure determination.
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Protocol:
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Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.
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Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
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Process the spectra to obtain chemical shifts, coupling constants, and integration values.
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Compare the obtained spectra with the predicted data for structural confirmation.
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Fourier-Transform Infrared (FTIR) Spectroscopy
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Rationale: FTIR is used to identify the presence of key functional groups.
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Protocol:
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Acquire the FTIR spectrum of the solid sample using an attenuated total reflectance (ATR) accessory.
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Alternatively, dissolve a small amount of the sample in a suitable solvent (e.g., chloroform) and cast a thin film on a salt plate (e.g., NaCl or KBr).
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Record the spectrum over the range of 4000-400 cm⁻¹.
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Identify the characteristic absorption bands corresponding to the aromatic C-H, methyl C-H, C=C, C-F, C-Cl, and C-I bonds.
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Conclusion: A Versatile Tool for Chemical Innovation
1-Chloro-5-fluoro-4-iodo-2-methylbenzene represents a molecule of significant interest for researchers in medicinal chemistry and materials science. Its unique substitution pattern offers multiple points for further chemical modification, making it an ideal building block for the synthesis of more complex molecular architectures. While a complete experimental profile is still emerging, the predictive data and established analytical protocols presented in this guide provide a solid foundation for its application and further investigation. As research progresses, the full potential of this and structurally related compounds will undoubtedly be realized, contributing to the advancement of chemical and pharmaceutical sciences.
References
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欣恒研科技有限公司. (n.d.). 1-Chloro-5-fluoro-4-iodo-2-methylbenzene. Retrieved from [Link]
